molecular formula C20H18N4O2 B3020391 2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034355-05-8

2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B3020391
CAS No.: 2034355-05-8
M. Wt: 346.39
InChI Key: YWPDBMOMRHNVPY-UHFFFAOYSA-N
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Description

2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a complex organic compound belonging to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) and dimethyl sulfoxide (DMSO) for oxidative functionalization . Reducing agents and various catalysts can also be employed depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative functionalization can lead to the formation of triazolo[4,3-a]pyridine-quinoline linked diheterocycles .

Scientific Research Applications

2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its role as a PARP1 inhibitor. . The compound binds to the PARP1 enzyme, inhibiting its activity and leading to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

7-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-3-7-16(8-4-14)13-24-20(26)23-12-11-22(19(25)18(23)21-24)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPDBMOMRHNVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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